molecular formula C18H14N2O B13387026 (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline

Cat. No.: B13387026
M. Wt: 274.3 g/mol
InChI Key: OIFADUQNTPUCKK-UHFFFAOYSA-N
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Description

®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features a quinoline moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-quinolinecarboxaldehyde with ®-phenylglycinol under acidic conditions to form the oxazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the oxazole ring can interact with various enzymes, inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2-one derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    Phenanthridin-6-one derivatives: These compounds also feature a fused ring system and are used in similar applications.

Uniqueness

®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both quinoline and oxazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFADUQNTPUCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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